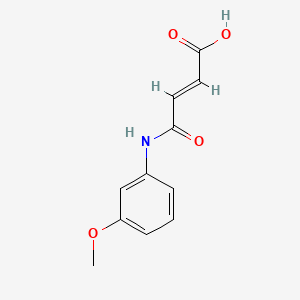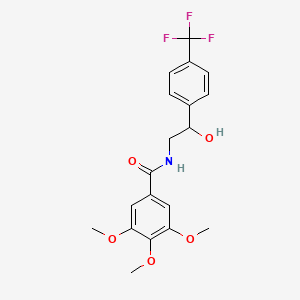
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. It has been extensively studied for its potential therapeutic applications in various diseases, such as hypertension, cancer, and inflammation.
作用机制
Target of Action
The primary targets of the compound are currently unknown. The compound may interact with multiple receptors, as is common with many bioactive aromatic compounds .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other bioactive aromatic compounds, potentially binding with high affinity to its targets .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion would be crucial factors influencing its pharmacological effects .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
实验室实验的优点和局限性
One advantage of using N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide in lab experiments is its selectivity for 20-HETE synthase, which makes it a useful tool for studying the role of 20-HETE in various diseases. Another advantage is its ability to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide. One direction is to further explore its potential therapeutic applications in various diseases, such as hypertension, cancer, and inflammation. Another direction is to develop more potent and selective inhibitors of 20-HETE synthase, which can improve the efficacy and specificity of this compound. In addition, future research can focus on the development of novel drug delivery systems for this compound, which can improve its solubility and bioavailability. Finally, further studies can investigate the off-target effects of this compound on other enzymes, which can improve our understanding of its mechanism of action.
Conclusion:
In conclusion, this compound, or this compound, is a selective inhibitor of 20-HETE synthase that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of 20-HETE synthesis, which can reduce blood pressure, inhibit cancer growth, and reduce inflammation. Although this compound has advantages and limitations for lab experiments, there are several future directions for research that can improve our understanding of its therapeutic potential.
合成方法
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with 2-(4-(trifluoromethyl)phenyl)acetyl chloride in the presence of triethylamine and 4-dimethylaminopyridine. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. The purity of the compound can be confirmed by NMR and HPLC analysis.
科学研究应用
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have antihypertensive effects by inhibiting the production of 20-HETE, a potent vasoconstrictor. In addition, this compound has been found to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been studied as a potential treatment for ischemic stroke, as it has been shown to reduce brain damage and improve neurological function in animal models.
属性
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO5/c1-26-15-8-12(9-16(27-2)17(15)28-3)18(25)23-10-14(24)11-4-6-13(7-5-11)19(20,21)22/h4-9,14,24H,10H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNPWHQVYDYGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


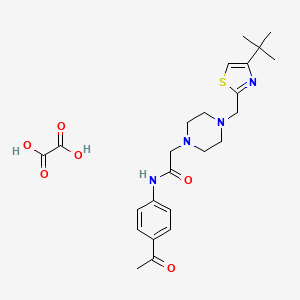

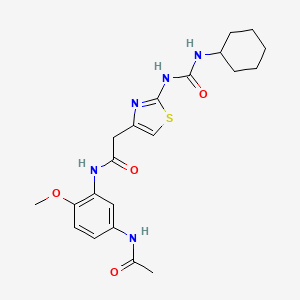
![N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2856269.png)
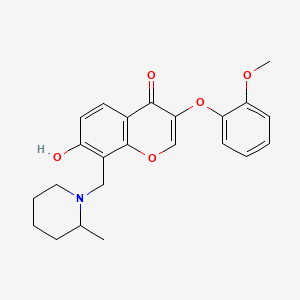

![N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2856275.png)
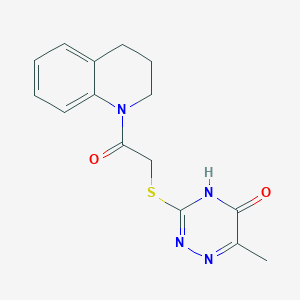
![4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B2856279.png)
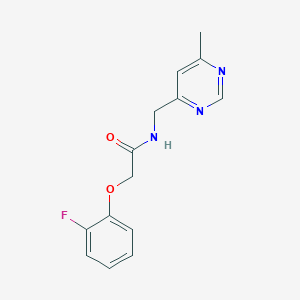
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2856282.png)
